Thiamin pyrophosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136-09-4 |
|---|---|
Molecular Formula |
C12H18N4O7P2S |
Molecular Weight |
424.31 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |
InChI |
InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21) |
InChI Key |
AYEKOFBPNLCAJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O |
Other CAS No. |
136-08-3 136-09-4 154-87-0 |
Pictograms |
Irritant |
Synonyms |
Berolase Cocarboxylase Pyrophosphate, Thiamine Thiamine Diphosphate Thiamine Pyrophosphate |
Origin of Product |
United States |
Thiamin Pyrophosphate Biosynthesis and Regulatory Mechanisms
De Novo Biosynthetic Pathways
The de novo synthesis of thiamin pyrophosphate is a branched pathway where the pyrimidine (B1678525) and thiazole (B1198619) moieties are created independently before being joined to form thiamin monophosphate (ThMP). nih.govpnas.org This initial product is then phosphorylated to yield the active coenzyme, this compound (TPP). nih.govnih.gov
In all organisms capable of de novo synthesis, the thiamin molecule is assembled from a pyrimidine and a thiazole unit, which are synthesized via separate branches of the pathway. nih.govresearchgate.netresearchgate.net
Pyrimidine Moiety Synthesis : In prokaryotes such as Escherichia coli and Bacillus subtilis, the pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is synthesized from an intermediate of the purine (B94841) biosynthesis pathway, 5-aminoimidazole ribotide (AIR). nih.govnih.gov A single enzyme, hydroxymethyl pyrimidine phosphate (B84403) synthase (ThiC), catalyzes a complex rearrangement of AIR to form HMP phosphate (HMP-P). nih.gov This is then phosphorylated to HMP pyrophosphate (HMP-PP) by HMP phosphate kinase (ThiD). nih.gov
Thiazole Moiety Synthesis : The formation of the thiazole moiety, 5-(2-hydroxyethyl)-4-methylthiazole phosphate (THZ-P), is more complex. In bacteria, it requires the convergence of three pathways. nih.gov 1-deoxy-D-xylulose 5-phosphate (DXP) is formed from the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, a reaction catalyzed by DXP synthase (Dxs). nih.govresearchgate.net Separately, a sulfur carrier protein (ThiS) is activated, and a dehydroglycine molecule is formed from either tyrosine or glycine (B1666218). nih.govnih.gov These components are then condensed by thiazole synthase (ThiG) to create the thiazole ring. nih.govnih.gov
Once the two heterocyclic precursors are synthesized and appropriately phosphorylated, they are coupled to form thiamin monophosphate (ThMP). nih.govresearchgate.net In prokaryotes, thiamin phosphate synthase, the product of the thiE gene, catalyzes the condensation of 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 5-(2-hydroxyethyl)-4-methylthiazole phosphate (THZ-P). nih.govnih.gov This coupling reaction forms ThMP and pyrophosphate. researchgate.net
The final step in the de novo pathway is the conversion of ThMP to the active cofactor, this compound (TPP), also known as thiamin diphosphate (B83284) (ThDP). nih.govwikipedia.org This reaction is an ATP-dependent phosphorylation catalyzed by the enzyme thiamin phosphate kinase (ThiL). nih.govnih.gov In some salvage pathways and in certain organisms, thiamin can be directly converted to TPP by the enzyme thiamin pyrophosphokinase (TPK). nih.govresearchgate.net
While the fundamental principle of separate pyrimidine and thiazole synthesis followed by coupling is conserved, the specific enzymes and pathways exhibit significant variation between prokaryotes and eukaryotes. nih.govnih.gov
The bacterial pathways, particularly in E. coli and B. subtilis, are the best characterized. nih.gov Thiazole formation in bacteria requires multiple gene products (e.g., thiF, thiS, thiG, thiH), whereas pyrimidine synthesis from AIR is accomplished by a single enzyme, ThiC. nih.govnih.gov
In eukaryotes like yeast (Saccharomyces cerevisiae) and plants, the pathways are less understood but distinctly different. nih.govnih.gov For instance, yeast requires only one known gene product for thiazole biosynthesis (THI4) and one for the pyrimidine moiety. nih.govnih.gov The biosynthesis of the pyrimidine in eukaryotes does not start from AIR as it does in bacteria; instead, it is thought to involve pyridoxal (B1214274) phosphate and histidine, though the mechanism remains an area of active research. nih.gov In plants, ThMP synthesis occurs in the chloroplasts, after which it is transported to the cytoplasm where it is converted to TPP. researchgate.net In contrast, the entire pathway is cytoplasmic in yeast. researchgate.net
| Feature | Prokaryotes (e.g., E. coli) | Eukaryotes (e.g., Yeast, Plants) |
|---|---|---|
| Pyrimidine Precursor | 5-Aminoimidazole ribotide (AIR) nih.gov | Histidine and Pyridoxal Phosphate (putative) nih.gov |
| Thiazole Synthesis Genes | Multiple genes (thiF, thiS, thiG, thiH, etc.) nih.gov | Single gene (e.g., THI4 in yeast) nih.govnih.gov |
| Final Phosphorylation | Thiamin monophosphate (ThMP) → this compound (TPP) nih.govresearchgate.net | ThMP → Thiamin → TPP (in yeast) pnas.orgresearchgate.net |
| Cellular Location (Plants) | Cytoplasm | ThMP synthesis in chloroplasts; TPP synthesis in cytoplasm researchgate.net |
Genetic and Transcriptional Regulation of this compound Levels
To prevent the wasteful production of thiamin and maintain appropriate intracellular concentrations, organisms have evolved sophisticated regulatory systems. A primary mechanism for controlling the expression of thiamin biosynthetic and transport genes is mediated by a specific type of RNA regulatory element. asm.orgpnas.org
A key mechanism for regulating thiamin biosynthesis is the this compound (TPP) riboswitch, also known as the THI-box. asm.orgribocentre.org A riboswitch is a structured non-coding region, typically found in the 5' untranslated region of an mRNA molecule, that can directly bind a specific small molecule metabolite. asm.orgnih.gov This binding event induces a conformational change in the RNA structure, which in turn regulates the expression of the downstream genes. nih.gov
In the case of the TPP riboswitch, when intracellular levels of TPP are high, TPP binds directly to the THI-box aptamer domain of the mRNA. ribocentre.orgnih.gov This binding stabilizes a secondary structure that represses gene expression. nih.gov This repression can occur through two primary mechanisms:
Transcriptional Attenuation : The TPP-bound structure can cause the premature termination of transcription, preventing the formation of a full-length mRNA. asm.org
Translational Inhibition : The conformational change can sequester the Shine-Dalgarno (ribosome-binding) sequence, blocking ribosome access and preventing the initiation of translation. asm.org
This regulatory system functions as a direct negative feedback loop, ensuring that the cell ceases to synthesize or import thiamin when sufficient levels of the active cofactor, TPP, are already present. asm.org TPP riboswitches are remarkably widespread and have been identified in bacteria, archaea, fungi, and plants, highlighting their ancient origins and fundamental importance in metabolic regulation. asm.orgpnas.orgacs.org
| Enzyme | Gene (E. coli) | Function |
|---|---|---|
| Hydroxymethyl pyrimidine synthase | ThiC | Converts 5-aminoimidazole ribotide (AIR) to HMP-P nih.gov |
| Hydroxymethyl pyrimidine kinase | ThiD | Phosphorylates HMP-P to HMP-PP nih.gov |
| DXP synthase | Dxs | Synthesizes 1-deoxy-D-xylulose 5-phosphate (DXP) nih.gov |
| Thiazole synthase | ThiG | Catalyzes the condensation to form the thiazole ring nih.govnih.gov |
| Thiamin phosphate synthase | ThiE | Couples HMP-PP and THZ-P to form Thiamin Monophosphate (ThMP) nih.govnih.gov |
| Thiamin phosphate kinase | ThiL | Phosphorylates ThMP to this compound (TPP) nih.govnih.gov |
Riboswitch-Mediated Gene Expression Control
This compound Riboswitch Structure and Ligand Binding
The TPP riboswitch is a highly conserved RNA structure, making it one of the most widespread riboswitches found across bacteria, archaea, fungi, and plants. oup.comresearchgate.net Its three-dimensional architecture is crucial for its function. The aptamer domain of the riboswitch, responsible for ligand binding, folds into a complex structure characterized by a three-helix junction. biorxiv.org This structure creates two distinct pockets that specifically recognize and bind the two moieties of the TPP molecule.
One subdomain of the aptamer forms a binding pocket for the pyrimidine portion of TPP, while the other accommodates the pyrophosphate tail. nih.gov The pyrophosphate-binding pocket is notably spacious and utilizes divalent metal ions, such as magnesium, to mediate contacts with the negatively charged phosphate groups of TPP. nih.gov This intricate architecture allows the riboswitch to act as a precise molecular sensor, distinguishing TPP from its precursors and other cellular metabolites. nih.gov
The binding of TPP to the riboswitch is a highly specific interaction. The pyrimidine ring of TPP is intercalated between conserved nucleotide residues within the riboswitch, forming specific hydrogen bonds that stabilize the complex. nih.gov The pyrophosphate moiety is coordinated by metal ions, which in turn interact with the RNA backbone. nih.gov This dual recognition of both ends of the TPP molecule ensures a high degree of specificity and affinity.
Conformational Changes in Riboswitches upon this compound Binding
The binding of TPP to its riboswitch aptamer induces significant conformational changes in the RNA structure. nih.gov In the absence of TPP, the riboswitch exists in a more open and flexible conformation. researchgate.net Upon ligand binding, the riboswitch undergoes a structural rearrangement, leading to a more compact and stable "off" state. nih.gov
This conformational shift is central to the regulatory function of the riboswitch. The binding of TPP stabilizes the interaction between different helical regions of the riboswitch, effectively locking it into a specific three-dimensional shape. nih.gov This ligand-induced folding brings distant parts of the RNA molecule into close proximity, which can then influence downstream gene expression events. These structural rearrangements are key to the riboswitch's ability to function as a molecular switch. asm.org
| Feature | Unbound State | TPP-Bound State |
| Conformation | Open and flexible | Compact and stable |
| Helical Packing | Less organized | Tightly packed |
| Ligand Pocket | Accessible | Occupied and stabilized |
Regulation of THIC Gene Expression and Messenger RNA Splicing
A prime example of TPP riboswitch function is the regulation of the THIC gene, which is involved in the biosynthesis of the pyrimidine moiety of thiamin. In plants, the TPP riboswitch is located in the 3' untranslated region (3' UTR) of the THIC pre-mRNA. nih.gov The binding of TPP to this riboswitch controls gene expression through a mechanism of alternative splicing. nih.gov
When cellular TPP levels are low, the riboswitch remains in its unbound state, allowing for the production of a stable, translatable THIC mRNA. ribocentre.org However, when TPP concentrations are high, TPP binds to the riboswitch, inducing a conformational change that exposes a cryptic splice site. oup.com This leads to an alternative splicing event that produces an unstable mRNA transcript, which is rapidly degraded. nih.gov This feedback mechanism ensures that the production of thiamin precursors is halted when sufficient TPP is present. This regulation of mRNA splicing is a key post-transcriptional control mechanism. nih.gov
Role of Riboswitches in Diverse Organisms (Bacteria, Fungi, Plants)
TPP riboswitches are remarkably versatile and have been adapted to control gene expression through various mechanisms in different domains of life. researchgate.netresearchgate.net
Bacteria: In many bacteria, TPP riboswitches regulate gene expression at both the transcriptional and translational levels. biorxiv.orgoup.com Transcriptional regulation often involves the formation of a terminator or anti-terminator hairpin structure in the 5' untranslated region of the mRNA. nih.gov In the presence of TPP, the terminator hairpin forms, leading to premature termination of transcription. Translational regulation is typically achieved by sequestering the ribosome binding site (RBS), preventing the initiation of protein synthesis. nih.gov
Fungi: In fungi such as Neurospora crassa and Aspergillus oryzae, TPP riboswitches also control gene expression through alternative splicing, similar to the mechanism observed in plants. researchgate.net The binding of TPP to the riboswitch located within an intron can modulate the choice of splice sites, leading to the production of non-functional or unstable mRNA transcripts. ribocentre.org
Plants: As previously discussed, plants utilize TPP riboswitches in the 3' UTR of the THIC gene to control mRNA splicing and stability, thereby regulating thiamin biosynthesis. nih.gov This is a critical mechanism for maintaining TPP homeostasis in plants. nih.gov
| Organism | Location of Riboswitch | Primary Regulatory Mechanism |
| Bacteria | 5' UTR | Transcriptional termination, Translational inhibition |
| Fungi | Introns, 5' UTR | Alternative splicing |
| Plants | 3' UTR | Alternative splicing, mRNA stability |
Circadian Clock Influence on Thiamin Biosynthesis
Recent research has revealed a fascinating link between thiamin biosynthesis and the circadian clock, the internal timekeeping mechanism of organisms. In the plant Arabidopsis thaliana, the expression of the THIC gene is under circadian control. ribocentre.org The promoter of the THIC gene contains elements that are recognized by components of the circadian clock machinery, leading to rhythmic fluctuations in THIC transcript levels throughout the day. ribocentre.org
This circadian regulation of THIC expression is independent of, but works in concert with, the TPP riboswitch to fine-tune thiamin biosynthesis. ribocentre.org The circadian clock appears to set a basal rhythm for thiamin production, which is then further modulated by the feedback inhibition provided by the TPP riboswitch. ribocentre.org This dual regulatory system allows the plant to anticipate daily changes in metabolic demand and adjust thiamin synthesis accordingly.
Transcriptional Repression by this compound
In many bacteria, TPP directly represses the transcription of genes involved in its own synthesis through the action of TPP riboswitches. This is a classic example of a negative feedback loop. When TPP levels are high, it binds to the riboswitch located in the 5' untranslated region of the target mRNA as it is being transcribed. nih.gov
This binding event induces a conformational change in the nascent RNA, causing it to fold into a stable hairpin structure that acts as a rho-independent transcriptional terminator. nih.gov This premature termination of transcription prevents the synthesis of a full-length mRNA, thereby shutting down the expression of the downstream thiamin biosynthesis genes. This mechanism provides a rapid and efficient way to halt the production of thiamin when it is not needed.
Post-Transcriptional and Translational Control Mechanisms
Beyond transcriptional repression, TPP riboswitches employ a variety of post-transcriptional and translational control mechanisms to regulate gene expression. These mechanisms fine-tune the amount of protein produced from a given mRNA transcript.
In the context of post-transcriptional control, the regulation of alternative splicing by TPP riboswitches in plants and fungi is a prominent example. researchgate.netnih.gov By influencing which splice sites are used, the riboswitch can determine whether a stable, functional mRNA is produced or an unstable, non-functional one. This control over mRNA processing and stability is a key regulatory node.
At the translational level, a common mechanism employed by bacterial TPP riboswitches is the sequestration of the ribosome binding site (RBS), also known as the Shine-Dalgarno sequence. nih.gov In the absence of TPP, the RBS is accessible to the ribosome, allowing for the initiation of translation. However, when TPP binds to the riboswitch, the resulting conformational change causes the RBS to be sequestered within a stable RNA secondary structure. This blockage of the RBS prevents the ribosome from binding and initiating protein synthesis, effectively turning off translation of the downstream gene. In some cases, a single TPP riboswitch can control both transcription and translation, providing multiple layers of regulation. biorxiv.orgoup.com
Enzymology of Thiamin Pyrophosphate Dependent Enzymes
Catalytic Principles and Mechanisms
The catalytic cycle of TPP-dependent enzymes universally involves the formation of a key reactive intermediate, the ylide, and subsequent generation of acyl carbanion equivalents. This allows for reactions that would otherwise be chemically unfavorable.
The catalytic activity of thiamin pyrophosphate is centered on the thiazole (B1198619) ring. libretexts.orglibretexts.org The proton on the C2 carbon of the thiazolium ring is weakly acidic. libretexts.orgcornell.edu Within the enzyme's active site, this proton is abstracted, leading to the formation of a carbanion at the C2 position. This deprotonated form is an ylide, a species with adjacent positive and negative charges. libretexts.orgcornell.edu
The formation of this ylide is facilitated by the enzyme's microenvironment. A conserved glutamate residue forms a hydrogen bond with the N1 nitrogen of the pyrimidine (B1678525) ring, and the cofactor adopts a 'V' conformation, bringing the aminopyrimidine ring's N4' atom into proximity with the thiazolium C2 atom, which aids in deprotonation. cornell.eduwikipedia.org The resulting ylide is a potent nucleophile, poised to attack electrophilic centers, typically the carbonyl carbon of α-keto acids or aldehydes. libretexts.orgcornell.edu
The reactivity of the ylide carbanion is central to the function of all TPP-dependent enzymes. Its nucleophilic attack on a substrate's carbonyl group is the initiating step in the catalytic cycle, forming a covalent bond between the coenzyme and the substrate. wikipedia.orglibretexts.org
Following the nucleophilic attack by the TPP ylide on an α-keto acid like pyruvate (B1213749), a covalent intermediate is formed. This intermediate readily undergoes decarboxylation, a key step in many TPP-dependent reactions. libretexts.orgwikipedia.org The thiazolium ring of TPP acts as an "electron sink," stabilizing the negative charge that develops on the carbon atom after the carboxyl group is removed. libretexts.orglibretexts.org This stabilization is crucial, as the direct formation of an acyl carbanion is energetically unfavorable.
The resulting intermediate is an acyl carbanion equivalent, a species that behaves chemically like an acyl anion but is stabilized by the TPP cofactor. nih.govnih.govresearchgate.net This intermediate is resonance-stabilized, with the negative charge delocalized into the thiazolium ring system. nih.govnih.govresearchgate.net Recent high-resolution crystal structures have revealed that this intermediate can exist in a tautomeric equilibrium between a carbanion and a keto form, highlighting a previously unrecognized versatility of the TPP cofactor. nih.govnih.govresearchgate.net This ability to oscillate between a nucleophilic carbanion and an electrophilic ketone center is critical for the subsequent steps of the enzymatic reaction, which often involve the transfer of the acyl group to an acceptor molecule. nih.govresearchgate.net
TPP-dependent enzymes catalyze a wide array of reactions, including decarboxylations, oxidative decarboxylations, and the formation and cleavage of carbon-carbon bonds. wikipedia.orgcornell.edunih.gov This reaction diversity is achieved through variations in the active site architecture and the nature of the subsequent reaction steps following the formation of the common acyl carbanion intermediate. nih.govcam.ac.uk
The substrate specificity of these enzymes is determined by the specific amino acid residues within the active site that interact with the substrate. nih.gov For example, pyruvate decarboxylase (PDC) primarily acts on pyruvate, while other 2-oxo-acid decarboxylases can accommodate a broader range of substrates, such as 2-oxobutanoate and 2-oxopentanoate. nih.gov The enzyme must effectively select its substrate before and/or after the formation of the common carbanion-enamine intermediate to ensure the correct product is formed. nih.gov
The diversity of reactions catalyzed by TPP-dependent enzymes is fundamental to metabolism. These reactions include:
Simple decarboxylation: As seen in pyruvate decarboxylase, which converts pyruvate to acetaldehyde. nih.gov
Oxidative decarboxylation: Exemplified by the pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA. wikipedia.orgnih.gov
Transketolation: Catalyzed by transketolase, which transfers a two-carbon unit between sugar phosphates in the pentose (B10789219) phosphate (B84403) pathway. libretexts.org
This functional diversity underscores the remarkable adaptability of the TPP cofactor within different protein scaffolds to perform a wide range of essential metabolic transformations.
Key this compound-Dependent Enzyme Complexes
Several crucial metabolic pathways rely on large, multi-enzyme complexes that utilize TPP as a cofactor. These complexes efficiently channel intermediates between successive active sites, enhancing catalytic efficiency and preventing the loss of reactive intermediates.
The Pyruvate Dehydrogenase Complex (PDC) is a large, mitochondrial multi-enzyme assembly that plays a pivotal role in cellular energy metabolism. slideshare.netresearchgate.net It is composed of multiple copies of three core enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). nih.gov
| Component | Enzyme Name | Cofactor(s) | Primary Function |
|---|---|---|---|
| E1 | Pyruvate Dehydrogenase | This compound (TPP) | Decarboxylation of pyruvate and formation of hydroxyethyl-TPP |
| E2 | Dihydrolipoamide Acetyltransferase | Lipoamide, Coenzyme A | Transfer of the acetyl group to Coenzyme A, forming acetyl-CoA |
| E3 | Dihydrolipoamide Dehydrogenase | FAD, NAD+ | Reoxidation of the reduced lipoamide |
The PDH complex serves as the crucial link between the metabolic pathways of glycolysis and the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.govslideshare.netresearchgate.net Glycolysis, occurring in the cytoplasm, breaks down glucose into pyruvate. This pyruvate is then transported into the mitochondrial matrix, where the PDH complex is located. slideshare.netthemedicalbiochemistrypage.org
The reaction catalyzed by the PDH complex is the irreversible oxidative decarboxylation of pyruvate to form acetyl-CoA, CO2, and NADH. nih.govresearchgate.net
Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+
Pyruvate Dehydrogenase Complex (PDH)
Oxidative Decarboxylation of Pyruvate
This compound (TPP) is an essential cofactor for the pyruvate dehydrogenase complex (PDH), which catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. This reaction is a critical link between glycolysis and the citric acid cycle. The process involves the TPP-dependent enzyme pyruvate dehydrogenase (E1 component of the complex).
The catalytic mechanism begins with the deprotonation of TPP at the thiazolium ring, forming a reactive carbanion. This carbanion then nucleophilically attacks the carbonyl carbon of pyruvate. This is followed by the decarboxylation of the pyruvate molecule, where the thiazolium ring of TPP acts as an electron sink to stabilize the resulting intermediate. The hydroxyethyl group is then transferred to the lipoamide cofactor of the dihydrolipoyl transacetylase (E2) component, and TPP is regenerated.
2-Oxoglutarate Dehydrogenase Complex (OGDH)
The 2-oxoglutarate dehydrogenase complex (OGDHc) is a key regulatory point in the citric acid cycle and bears a structural and functional resemblance to the pyruvate dehydrogenase complex. nih.gov It catalyzes the oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA and NADH. mdpi.com This multi-enzyme complex is composed of three main components: 2-oxoglutarate dehydrogenase (E1o), dihydrolipoamide succinyltransferase (E2o), and dihydrolipoamide dehydrogenase (E3). mdpi.comnih.gov
This compound is a crucial cofactor for the E1o component. nih.govebi.ac.uk The reaction mechanism initiated by E1o involves the TPP-dependent decarboxylation of 2-oxoglutarate. mdpi.com The resulting succinyl group is then transferred to a lipoamide moiety on the E2o component. mdpi.comebi.ac.uk Exogenous TPP has been shown to act as a positive allosteric effector of the OGDH complex, increasing its affinity for 2-oxoglutarate. nih.gov
| Component | Function | Cofactor(s) |
| E1o (2-oxoglutarate dehydrogenase) | Catalyzes the decarboxylation of 2-oxoglutarate. mdpi.comebi.ac.uk | This compound (TPP) nih.gov |
| E2o (dihydrolipoamide succinyltransferase) | Transfers the succinyl group to Coenzyme A. nih.gov | Lipoamide |
| E3 (dihydrolipoamide dehydrogenase) | Regenerates the oxidized form of lipoamide. nih.gov | FAD, NAD+ |
Transketolase (TK)
Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). nih.govresearchgate.net It is dependent on this compound and a divalent cation, such as Ca2+, for its activity. wikipedia.org The enzyme catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. wikipedia.orgaklectures.com
Role in Pentose Phosphate Pathway
In the pentose phosphate pathway, transketolase catalyzes two crucial reversible reactions:
The transfer of a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. wikipedia.org
The transfer of a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate, producing fructose-6-phosphate and glyceraldehyde-3-phosphate. wikipedia.org
These reactions provide a critical link between the PPP and glycolysis, allowing for the interconversion of sugar phosphates to meet the metabolic needs of the cell. nih.govwikipedia.org The activity of transketolase is essential for the production of NADPH, particularly in tissues with high biosynthetic activity, such as those involved in fatty acid and steroid synthesis. wikipedia.org
Involvement in Nucleotide Precursor Synthesis
The pentose phosphate pathway is the primary source of ribose-5-phosphate, a crucial precursor for the synthesis of nucleotides and nucleic acids. researchgate.netnih.gov Transketolase plays a vital role in this process by catalyzing the formation of ribose-5-phosphate from glycolytic intermediates. nih.govresearchgate.net By modulating the flow of carbon between glycolysis and the PPP, transketolase helps to maintain the cellular pool of ribose-5-phosphate required for DNA and RNA synthesis. researchgate.netbiorxiv.org
| Reaction | Donor Substrate | Acceptor Substrate | Products |
| 1 | Xylulose-5-phosphate | Ribose-5-phosphate | Sedoheptulose-7-phosphate, Glyceraldehyde-3-phosphate wikipedia.org |
| 2 | Xylulose-5-phosphate | Erythrose-4-phosphate | Fructose-6-phosphate, Glyceraldehyde-3-phosphate wikipedia.org |
Branched-Chain 2-Oxoacid Dehydrogenase (BCOADH/BCKDH)
The branched-chain α-ketoacid dehydrogenase complex (BCKDH) is a multi-enzyme complex that plays a critical role in the catabolism of the branched-chain amino acids: leucine, isoleucine, and valine. nih.gov This complex is structurally and functionally similar to the pyruvate and 2-oxoglutarate dehydrogenase complexes. wikipedia.org It consists of three enzymatic components: a specific 2-oxoacid dehydrogenase (E1), a dihydrolipoamide acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3). nih.gov
1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS)
1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) is a key enzyme in the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis. nih.gov This pathway is essential in many bacteria, plants, and some protozoa for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. nih.govwikipedia.org
DXPS catalyzes the TPP-dependent condensation of pyruvate and D-glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP) and carbon dioxide. nih.govnih.gov The catalytic mechanism involves the TPP-dependent decarboxylation of pyruvate, followed by the nucleophilic attack of the resulting intermediate on the carbonyl carbon of D-glyceraldehyde-3-phosphate. ebi.ac.uk
2-Hydroxyacyl-CoA Lyase 1 (HACL1)
2-Hydroxyacyl-CoA Lyase 1 (HACL1), previously known as 2-hydroxyphytanoyl-CoA lyase (2-HPCL), stands out as the first identified TPP-dependent enzyme in mammalian peroxisomes. portlandpress.comnih.gov Discovered during studies of phytanic acid α-oxidation, HACL1 plays a significant role in two key metabolic pathways: the degradation of 3-methyl-branched fatty acids (like phytanic acid) and the shortening of 2-hydroxy long-chain fatty acids. portlandpress.comnih.govuniprot.org
The catalytic function of HACL1 involves the cleavage of a carbon-carbon bond between the first and second carbon atoms of a 2-hydroxyacyl-CoA intermediate. portlandpress.comresearchgate.net This reaction yields an (n-1) aldehyde and formyl-CoA. portlandpress.comnih.gov The formyl-CoA is then rapidly converted to formate and subsequently to carbon dioxide. portlandpress.comresearchgate.net HACL1 exists as a homotetramer and requires TPP as a cofactor for its activity. portlandpress.comphysoc.org Thiamin deficiency may negatively impact the enzyme's function. portlandpress.comnih.gov
The enzyme is involved in various metabolic processes, including the biosynthesis of heptadecanal in the liver. uniprot.org HACL1's role in fatty acid metabolism underscores the importance of TPP in peroxisomal function. physoc.org
Table 1: HACL1 Catalyzed Reactions
| Substrate | Products |
|---|---|
| A 2-hydroxy-3-methyl fatty acyl-CoA | A 2-methyl-branched fatty aldehyde + Formyl-CoA |
| An (R)-2-hydroxy-long-chain-fatty acyl-CoA | A long-chain fatty aldehyde + Formyl-CoA |
| 2-hydroxy-3-methylhexadecanoyl-CoA | 2-methylpentadecanal + Formyl-CoA |
| 2-hydroxyoctadecanoyl-CoA | Heptadecanal + Formyl-CoA |
Mechanisms of Enzyme Inhibition
The study of enzyme inhibition by TPP and its analogues provides valuable insights into enzyme mechanisms and offers pathways for developing therapeutic agents.
Non-Competitive Inhibition of Acetylcholinesterase by this compound
Recent research has clarified the inhibitory effect of thiamin and this compound on acetylcholinesterase (AChE), an enzyme critical for nervous system function. mdpi.comnih.gov Contrary to some earlier reports suggesting competitive or mixed inhibition, detailed experimental and computational studies have demonstrated that both thiamin and TPP act as non-competitive inhibitors of AChE. mdpi.com This is evidenced by a constant Michaelis-Menten constant (Km) value with significantly changing maximum velocity (Vmax) values upon addition of the inhibitors. mdpi.com This non-competitive mechanism indicates that TPP binds to a site on the enzyme distinct from the active site where the substrate binds. mdpi.comresearchgate.net
Selective Inhibition by Substrate Analogues
A common strategy for studying TPP-dependent enzymes involves the use of TPP analogues as chemical inhibitors. rsc.orgrsc.org These analogues often feature a neutral aromatic ring, such as a triazole or pyrrole, in place of the positively charged thiazolium ring of TPP. nih.govrsc.org This modification is designed to mimic the high-energy ylide intermediate of TPP, leading to tight binding with the enzyme. rsc.orgnih.gov
The development of these analogues aims to achieve selective inhibition of specific TPP-dependent enzymes. rsc.orgchemrxiv.org For instance, researchers have developed pyrrothiamine derivatives that act as potent and selective inhibitors of pyruvate dehydrogenase (PDH), which could have applications in cancer therapy. rsc.org The flexibility of open-chain thiamin analogues allows them to explore different binding pockets within the enzyme's active site, potentially increasing affinity and selectivity. rsc.orgchemrxiv.org By modifying the structure of these analogues, it is possible to target unique features of the substrate-binding pocket of a particular enzyme, thereby improving selectivity. chemrxiv.org
Structure-Activity Relationships of this compound Analogues as Enzyme Inhibitors
The design of effective TPP analogue inhibitors relies on understanding their structure-activity relationships (SAR). cam.ac.uk Research has focused on modifying various parts of the thiamin structure, including the central ring and the side chains, to enhance inhibitory potency and selectivity. chemrxiv.orgcam.ac.uk
One approach involves replacing the thiazolium ring with neutral heterocycles like triazoles. nih.gov This change can lead to very potent inhibitors, with some triazole pyrophosphate analogues binding to enzymes thousands of times more tightly than TPP itself. nih.gov Another strategy is the development of open-chain analogues, which are often easier to synthesize and can potently inhibit TPP-dependent enzymes. rsc.orgrsc.org The structure of these analogues can be fine-tuned to occupy additional pockets in the enzyme active site that are not used for TPP binding, opening new avenues for increasing inhibitor affinity and selectivity. rsc.org
Systematic studies comparing different central aromatic rings and functional groups have helped establish the relationship between the analogue's structure and its inhibitory profile against various TPP-dependent enzymes. chemrxiv.org For example, converting a hydroxamate metal-binding group to a 1,3-dicarboxylate moiety in triazole-based analogues has been shown to result in potent inhibition of multiple TPP-dependent enzymes. acs.orgnih.gov
Thiamin Pyrophosphate in Metabolic Pathways and Cellular Processes
Central Carbon Metabolism Integration
Thiamin pyrophosphate is indispensable for central carbon metabolism, particularly in the catabolism of carbohydrates and amino acids. nih.gov Its primary function is to act as a cofactor for several key enzymes that catalyze critical decarboxylation and transketolation reactions. lumenlearning.com These TPP-dependent enzymes are strategically positioned at pivotal intersections of metabolic pathways, ensuring the efficient flow of carbon and the production of energy.
A primary role of TPP is in the oxidative decarboxylation of pyruvate (B1213749), a key intermediate in carbohydrate metabolism. britannica.com The pyruvate dehydrogenase complex (PDH), a multi-enzyme complex, utilizes TPP to convert pyruvate into acetyl-CoA. nih.govresearchgate.net This reaction is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle, effectively channeling carbon from glucose into the central hub of cellular respiration. cornell.edu The energy derived from the oxidation of glucose is highly dependent on this TPP-mediated step. nih.gov
| TPP-Dependent Enzyme Complex | Pathway | Substrate | Product | Metabolic Significance |
| Pyruvate Dehydrogenase (PDH) Complex | Carbohydrate Oxidation | Pyruvate | Acetyl-CoA | Links glycolysis to the TCA cycle, committing carbon to cellular respiration. |
| Alpha-ketoglutarate Dehydrogenase Complex | TCA Cycle | α-ketoglutarate | Succinyl-CoA | A key energy-yielding step within the TCA cycle. |
| Branched-chain α-ketoacid Dehydrogenase (BCKDH) Complex | Amino Acid Catabolism | Branched-chain α-ketoacids | Acyl-CoA derivatives | Catabolism of essential amino acids (leucine, isoleucine, valine). |
| Transketolase | Pentose (B10789219) Phosphate (B84403) Pathway | Sugar phosphates | Sugar phosphates | Interconversion of sugars, production of NADPH and nucleic acid precursors. |
This table summarizes the key enzyme complexes that require this compound (TPP) as a cofactor and their roles in central metabolism.
Through its involvement in the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, TPP is fundamentally linked to cellular energy homeostasis. taylorandfrancis.com These enzymatic reactions are critical for the complete oxidation of glucose and the subsequent production of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. researchgate.net By facilitating the entry of acetyl-CoA into the TCA cycle and catalyzing a key step within the cycle, TPP ensures a steady supply of reducing equivalents (NADH and FADH2) to the electron transport chain, which ultimately drives ATP synthesis. taylorandfrancis.com
Photosynthetic Metabolism in Chloroplasts
In plants and other photosynthetic organisms, TPP plays a vital role in the metabolic processes occurring within chloroplasts. nih.gov While thiamin is synthesized in the plastids of plants, its active form, TPP, is crucial for key metabolic pathways such as the Calvin cycle and the pentose phosphate pathway, which are central to carbon fixation and the production of essential precursors. nih.gov The proper functioning of TPP-dependent enzymes in chloroplasts is essential for the plant's ability to acclimate to changes in photoperiod and maintain metabolic flexibility. nih.gov
Pentose Phosphate Pathway and Nucleic Acid Precursor Synthesis
This compound is an essential cofactor for transketolase, a key enzyme in the non-oxidative phase of the pentose phosphate pathway (PPP). nih.govlumenlearning.com Transketolase catalyzes the transfer of two-carbon units between sugar phosphates, enabling the interconversion of pentoses and hexoses. lumenlearning.com This pathway is crucial for two main reasons: the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and the synthesis of ribose-5-phosphate. cornell.eduvt.edu Ribose-5-phosphate is the direct precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA), highlighting the fundamental role of TPP in providing the building blocks for genetic material. nih.govresearchgate.net
Cellular Redox Balance Maintenance
This compound is integral to maintaining cellular redox balance, primarily through its role as a cofactor for the enzyme transketolase in the pentose phosphate pathway (PPP). lumenlearning.comtaylorandfrancis.com The PPP is a critical metabolic route for the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). cornell.edufrontiersin.org NADPH is the primary cellular reductant, essential for regenerating the antioxidant glutathione (B108866) and for reductive biosynthesis. frontiersin.org
By facilitating key reactions in the PPP, TPP ensures a steady supply of NADPH, which is vital for protecting cells against oxidative damage from reactive oxygen species (ROS). nih.govnih.gov Thiamine (B1217682) deficiency can lead to increased ROS production and oxidative stress. nih.gov Studies have shown that TPP possesses antioxidant activity, offering protection against oxidative damage. nih.govnih.gov In experimental models, TPP has demonstrated a greater protective effect against oxidative damage compared to thiamine itself. nih.gov This protective role is linked to its ability to decrease the products of lipid peroxidation and enhance the levels of antioxidants like glutathione. frontiersin.orgnih.gov
Table 1: TPP-Dependent Enzymes and Their Role in Redox Balance
| Enzyme | Metabolic Pathway | Role in Redox Balance | Key Product |
| Transketolase | Pentose Phosphate Pathway | Cofactor for reactions that produce NADPH. | NADPH |
| Pyruvate Dehydrogenase | Link between Glycolysis and Krebs Cycle | Indirectly influences redox state by controlling metabolic flux. | Acetyl-CoA |
| α-ketoglutarate dehydrogenase | Krebs Cycle | Indirectly influences redox state by controlling metabolic flux. | Succinyl-CoA |
Plant Acclimation Responses to Environmental Cues (e.g., Photoperiod, Abiotic Stress)
In plants, this compound is not only a vital metabolic cofactor but also a key molecule in acclimation to environmental changes. Proper cellular levels of thiamin and its vitamers are crucial for metabolic flexibility, allowing plants to adapt to shifts in photoperiod and various abiotic stresses. nih.govnih.gov
Research on Arabidopsis thaliana has shown that plants with altered TPP levels, due to riboswitch mutations, lose the ability to adjust their metabolic networks when transitioning from short-day to long-day photoperiods. nih.gov These mutant plants exhibit altered diurnal oscillations of key metabolites and accumulate fewer intermediates of processes like photorespiration, indicating a lack of metabolic flexibility. nih.govnih.gov
Furthermore, TPP has been strongly associated with resistance to a range of abiotic stresses. mdpi.com Plants subjected to high light, cold, osmotic, and salinity stress conditions show an accumulation of thiamin and TPP. nih.gov This accumulation is often accompanied by the increased expression of genes involved in thiamin biosynthesis. nih.govnih.gov Exogenous application of thiamin has been shown to enhance tolerance to oxidative stress induced by salinity or drought, suggesting a direct protective role. nih.govresearchgate.net This stress-protective function is linked to TPP's role in maintaining central metabolism and potentially acting as an antioxidant. mdpi.comresearchgate.net
Table 2: Research Findings on TPP in Plant Stress Acclimation
| Stress Type | Plant Species | Observed Effect | Reference |
| Photoperiod Change | Arabidopsis thaliana | Altered TPP levels lead to a lack of metabolic flexibility and inability to acclimate. | nih.gov |
| Salinity, Osmotic, Cold Stress | Arabidopsis thaliana | Stress conditions lead to the accumulation of thiamin and TPP. | nih.gov |
| Oxidative Stress | Arabidopsis thaliana | Exogenous thiamin enhances tolerance to oxidative stress. | nih.gov |
| Salinity Stress | Vicia faba | Thiamin application increases antioxidant capacity and tolerance to salinity. | researchgate.net |
| General Abiotic Stress | Various | Thiamine biosynthesis genes are upregulated in response to stress. | nih.govresearchgate.net |
Interplay with Photorespiration
Photorespiration is a metabolic pathway that occurs in photosynthetic organisms when the enzyme RuBisCO oxygenates RuBP, a process that can be wasteful as it releases previously fixed carbon as CO2. wikipedia.orguni-rostock.de While none of the core enzymes of the photorespiratory cycle directly use TPP as a cofactor, a close metabolic interplay exists. nih.gov
The link is primarily through the connection between the tricarboxylic acid (TCA) cycle, where TPP is a cofactor for α-ketoglutarate dehydrogenase, and the photorespiratory pathway. cornell.edunih.gov The photorespiratory cycle involves a complex exchange of metabolites—including glycolate, glycine (B1666218), and serine—between chloroplasts, peroxisomes, and mitochondria. wikipedia.orgbiologydiscussion.com The conversion of two molecules of glycine to one molecule of serine in the mitochondria releases CO2 and ammonia. wikipedia.org
Studies using Arabidopsis mutants with elevated TPP levels have revealed a close relationship between the TCA cycle and photorespiration. nih.gov These mutants accumulate lower levels of photorespiratory intermediates like glycine and serine, suggesting that altered TPP-dependent metabolism impacts the flux through the photorespiratory pathway. nih.govnih.gov This indicates that the metabolic status regulated by TPP-dependent enzymes can influence the rate and balance of photorespiration.
Emerging Roles in Cellular Signaling Pathways
Beyond its well-documented role as a coenzyme, thiamin and its phosphorylated forms, particularly TPP, are emerging as important signaling molecules in plants and other organisms. nih.govresearchgate.net This signaling function is crucial for regulating gene expression in response to the cell's metabolic state and environmental conditions. researchgate.net
A key mechanism for this signaling is the TPP riboswitch, an RNA element found in the untranslated regions of genes involved in thiamin biosynthesis and transport. nih.gov When intracellular TPP concentrations are high, TPP binds directly to the riboswitch. This binding induces a conformational change in the RNA, leading to the termination of transcription or inhibition of translation, thereby downregulating the synthesis of thiamin. nih.gov This feedback mechanism allows the cell to precisely control its internal thiamin levels. nih.gov
Thiamin has also been implicated in inducing systemic acquired resistance (SAR), a broad-spectrum defense response in plants against pathogens. researchgate.netresearchgate.net The application of thiamin can prime plants for enhanced defense, a role that appears to be distinct from its coenzymatic functions. nih.gov These findings suggest that TPP and other thiamin vitamers can act as signals that modulate metabolic and defense pathways, highlighting a regulatory complexity beyond their classical catalytic roles. nih.govresearchgate.net
Molecular and Structural Biology of Thiamin Pyrophosphate
Structural Analysis of Thiamin Pyrophosphate-Binding Sites
The binding of TPP to enzymes is characterized by specific structural features and conserved motifs that ensure high affinity and correct positioning for catalysis.
Enzymes that utilize this compound as a cofactor possess a distinct binding cleft formed by two functional domains: a pyrimidine-binding (PYR) domain and a pyrophosphate-binding (PP) domain. nih.govebi.ac.uk The PYR domain is responsible for binding the aminopyrimidine ring of TPP, while the PP domain anchors the pyrophosphate tail. nih.gov
A key interaction shared by most TPP-dependent enzymes is a polar interaction between a conserved glutamate residue within the PYR domain and the N1' atom of TPP's aminopyrimidine ring, which plays a crucial role in activating the cofactor. nih.gov The active site is typically located at the interface of these two domains. While in many enzymes the PYR and PP domains are part of the same polypeptide chain, in others, such as 2-oxoisovalerate dehydrogenase and the E1 component of the human pyruvate (B1213749) dehydrogenase complex, they reside on different subunits. nih.gov The smallest catalytic unit is generally a dimer, with active sites often formed at the interface between the PP and PYR domains of different subunits. nih.gov
Table 1: Key Domains and Interactions in TPP-Binding Pockets
| Feature | Description | Interacting TPP Moiety | Key Residues/Elements |
|---|---|---|---|
| PYR Domain | Binds the pyrimidine (B1678525) ring of TPP. | Aminopyrimidine | Conserved Glutamate |
| PP Domain | Binds the pyrophosphate tail of TPP. | Pyrophosphate | Magnesium ions, various residues |
| Binding Cleft | Formed by the interface of the PYR and PP domains. | Entire TPP molecule | N/A |
| Activation | A polar interaction activates the TPP cofactor. | Aminopyrimidine N1' | Conserved Glutamate |
The interaction between TPP and its dependent enzymes is a dynamic process involving significant conformational changes that are critical for catalysis. These enzymes often exhibit a "flip-flop" or alternate site mechanism, which involves concerted movements of structural elements. nasa.govresearchgate.net
In the human pyruvate dehydrogenase complex, a model has been proposed involving a shuttle-like motion of its heterodimers, which facilitates the catalytic cycle. researchgate.net This dynamic nonequivalence between chemically identical catalytic sites is a hallmark of many TPP-dependent enzymes. researchgate.net Furthermore, the catalytic mechanisms often feature conformationally-gated steps that can be accelerated by several orders of magnitude. mit.edu For example, in 2-oxoacid:ferredoxin oxidoreductases (OFORs), the binding of coenzyme A (CoA) induces a dramatic conformational change that accelerates the rate of electron transfer from a reaction intermediate to an enzyme-bound iron-sulfur cluster by as much as 100,000-fold. mit.edu Similarly, in 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, the binding of the second substrate, D-glyceraldehyde 3-phosphate, accelerates the decarboxylation of the first substrate, pyruvate, by 600-fold. mit.edumit.edu These findings underscore that the enzyme-TPP complex is not a static entity but a dynamic machine whose conformation changes in response to substrate and cofactor binding to drive the reaction forward.
Table 2: Conserved Motif in TPP-Dependent Enzyme Families
| Enzyme Family | Representative Enzyme | Conserved Motif Presence |
|---|---|---|
| Carboxy-Lyases | Pyruvate Decarboxylase | Yes |
| Dehydrogenase Complexes | Pyruvate Dehydrogenase Complex | Yes |
| Transferases | Transketolase | Yes |
Riboswitch Structural Biology
Riboswitches are non-coding RNA elements within messenger RNA (mRNA) that regulate gene expression by directly binding to specific metabolites. The TPP riboswitch, the most widely distributed class, controls genes involved in the synthesis or transport of thiamin. nih.gov
Crystal structures of the TPP riboswitch, including from Arabidopsis thaliana and Escherichia coli, have revealed a complex and highly organized RNA fold. nih.govnih.gov The riboswitch aptamer domain creates a sophisticated binding pocket that specifically recognizes TPP. This pocket is composed of two main subdomains, or "sensor" helices, which function as a molecular measuring device to recognize TPP in an extended conformation. nih.govnih.gov
One subdomain forms an intercalation pocket that accommodates the 4-amino-5-hydroxymethyl-2-methyl-pyrimidine (HMP) moiety of TPP. nih.gov The other subdomain creates a wider pocket that binds the pyrophosphate moiety. nih.gov The binding of the pyrophosphate group is mediated by bridging contacts involving bivalent metal ions, typically Mg²⁺, and water molecules. nih.gov The central thiazole (B1198619) ring of TPP is not directly recognized by the RNA. nih.gov Upon TPP binding, the riboswitch undergoes a significant conformational change, stabilizing secondary and tertiary structures that ultimately lead to the regulation of gene expression, often by sequestering the ribosome-binding site or forming a transcription terminator. nih.govportlandpress.com
The TPP riboswitch can bind not only its natural ligand but also various structural analogs, making it a potential target for antimicrobial agents. nih.govcore.ac.uk Crystal structures of riboswitches in complex with TPP analogs like oxythiamine pyrophosphate (OTPP), pyrithiamine (B133093) pyrophosphate (PTPP), and thiamine (B1217682) monophosphate (TMP) have provided insights into the adaptability of RNA-small molecule recognition. nih.govacs.orgnih.gov
Oxythiamine Pyrophosphate (OTPP): In the OTPP-riboswitch complex, the pyrimidine ring of OTPP is stabilized in its enol form, allowing it to maintain key hydrogen bonding interactions with a conserved guanosine residue (G28) that are also observed in the TPP complex. nih.govacs.org
Pyrithiamine Pyrophosphate (PTPP): When PTPP binds, the base of a different guanosine residue (G60) undergoes a conformational change to cradle the analog's pyridine ring. nih.govacs.org The lack of RNA recognition for the central thiazole moiety of TPP explains why PTPP, which has a pyridinium ring instead, can effectively target the riboswitch. nih.gov
Thiamine Monophosphate (TMP): The riboswitch can adapt to bind monophosphorylated compounds like TMP. It achieves this by moving the RNA elements that recognize the thiamine and phosphate (B84403) groups closer together, allowing the single phosphate to be recognized in a manner similar to the beta-phosphate of TPP. nih.govresearchgate.net
This structural adaptability demonstrates how the riboswitch can bind to various metabolites while still maintaining a strong preference for its cognate ligand, TPP. core.ac.uknih.gov
Table 3: Comparison of Ligand Binding to the TPP Riboswitch
| Ligand | Key Structural Feature | Riboswitch Adaptation |
|---|---|---|
| This compound (TPP) | Pyrimidine and pyrophosphate moieties in extended conformation. | Forms two distinct pockets for each moiety. |
| Oxythiamine Pyrophosphate (OTPP) | Pyrimidine ring stabilized in enol form. | Maintains key hydrogen bonds with G28. nih.govacs.org |
| Pyrithiamine Pyrophosphate (PTPP) | Pyridine ring replaces thiazole ring. | Guanosine 60 changes conformation to accommodate the pyridine ring. nih.govacs.org |
| Thiamine Monophosphate (TMP) | Single phosphate group. | RNA sensor domains move closer to recognize the monophosphate. nih.govresearchgate.net |
Significance of Pyrimidine Sensing Helix in Ligand Recognition
The recognition of this compound (TPP) by riboswitches is a critical mechanism for regulating gene expression related to thiamin biosynthesis and transport in a wide range of organisms, including bacteria, archaea, and eukaryotes. ribocentre.org The TPP riboswitch aptamer domain folds into a specific three-dimensional structure to bind TPP, which involves two key helical arms: the pyrimidine sensing helix and the pyrophosphate sensing helix. portlandpress.comnih.gov
The pyrimidine sensing helix plays a crucial role in the specific recognition of the ligand. nih.gov This arm of the riboswitch, formed by the coaxial stacking of P1, P2, and P3 helices, creates a binding pocket for the pyrimidine moiety of TPP. nih.gov The aminopyrimidine ring of TPP intercalates, or stacks, between conserved guanine (G42) and adenine (B156593) (A43) residues within the J3/2 junction of the riboswitch. nih.gov This interaction is further stabilized by hydrogen bonds formed with other conserved residues. portlandpress.comnih.gov The specific architecture of this pocket ensures high-affinity binding and discrimination against other molecules. The binding of the pyrimidine portion of TPP to this helix is a key step that initiates a conformational change in the riboswitch, ultimately leading to the regulation of gene expression. nih.gov
This compound Transport Mechanisms
While dietary thiamin is primarily absorbed in the small intestine after being hydrolyzed to its free form, the transport of its active form, this compound (TPP), into cellular compartments is essential for its function. nih.gov Once free thiamin enters the cytoplasm, it is converted to TPP. plos.orgresearchgate.net This newly synthesized TPP must then be transported, most notably into the mitochondria where it serves as a critical cofactor for key enzymes in energy metabolism. nih.govplos.org
Mitochondrial this compound Transporter (MTPPT)
The transport of TPP from the cytoplasm into the mitochondrial matrix is facilitated by a specific carrier-mediated system known as the Mitochondrial this compound Transporter (MTPPT). plos.orgnih.govresearchgate.net MTPPT is the protein product of the SLC25A19 gene. nih.govnih.gov As a member of the mitochondrial carrier family (MCF) of proteins, MTPPT is embedded in the inner mitochondrial membrane. nih.gov
Mutations in the SLC25A19 gene can lead to a significant reduction in mitochondrial TPP levels, causing severe metabolic disorders such as Amish lethal microcephaly and bilateral striatal necrosis. nih.gov Research on the human MTPPT (hMTPPT) has identified several amino acid residues critical for its function. nih.govescholarship.org For instance, studies using protein-docking models and site-directed mutagenesis have shown that residues such as Ile33, Ser34, and Asp37 are crucial for substrate recognition and transport activity. nih.govescholarship.org Additionally, conserved positively-charged residues like His137 and Lys291 have been found to be important for the proper delivery and function of the transporter within the mitochondria. nih.govescholarship.org
Studies using isolated mouse liver mitochondria have characterized the kinetics of TPP uptake. The process was found to be saturable with an apparent Michaelis constant (Km) of 6.79 ± 0.53 µM and a maximal velocity (Vmax) of 114.3 ± 3.08 pmol (mg protein)⁻¹ (2 min)⁻¹. plos.orgnih.gov The uptake is specific for TPP and occurs independently of pH. plos.orgnih.gov
| Feature | Description | Source(s) |
| Protein Name | Mitochondrial this compound Transporter (MTPPT) | plos.orgnih.gov |
| Gene Name | SLC25A19 | nih.govnih.gov |
| Location | Inner mitochondrial membrane | |
| Function | Transports TPP from the cytoplasm into the mitochondrial matrix | plos.orgresearchgate.net |
| Kinetics (Mouse Liver) | Km: 6.79 ± 0.53 µM; Vmax: 114.3 ± 3.08 pmol (mg protein)⁻¹ (2 min)⁻¹ | plos.orgnih.gov |
| Associated Diseases | Amish lethal microcephaly, Neuropathy and bilateral striatal necrosis | nih.gov |
Cellular Uptake Systems
Mammalian cells primarily acquire thiamin from their environment through specific transporters, as they cannot synthesize it. plos.orgnih.gov The main transporters responsible for cellular uptake of free thiamin are Thiamin Transporter-1 (THTR-1) and Thiamin Transporter-2 (THTR-2), which are products of the SLC19A2 and SLC19A3 genes, respectively. plos.orgresearchgate.net Following cellular entry, free thiamin is rapidly converted into TPP in the cytoplasm by the enzyme thiamin pyrophosphokinase. nih.govplos.orgresearchgate.net This enzymatic conversion traps the vitamin inside the cell. nih.gov
Unconventional this compound Derivatives
Beyond the well-established role of this compound (TPP) as a coenzyme, cells also synthesize other phosphorylated thiamin derivatives, such as thiamin triphosphate (ThTP) and adenosine (B11128) thiamin triphosphate (AThTP). nih.gov These compounds are found across various forms of life, from bacteria to mammals, and are thought to have roles independent of enzymatic catalysis. nih.govresearchgate.netnih.gov
Thiamin Triphosphate (ThTP) and Protein Phosphorylation
Thiamin triphosphate (ThTP) is a naturally occurring derivative of thiamin found in most organisms. researchgate.netwikipedia.org Unlike TPP, ThTP does not function as a coenzyme. researchgate.netnih.gov In mammalian cells, it is produced at a low but constant rate. researchgate.net Its synthesis can occur through at least two mechanisms: via adenylate kinase 1 in the cytosol and by F₀F₁-ATP synthase in brain mitochondria. researchgate.netnih.gov The cellular concentration of ThTP is controlled by a highly specific cytosolic thiamine triphosphatase, which hydrolyzes it back to TPP. researchgate.netnih.gov
While the precise physiological role of ThTP is still under investigation, evidence suggests it may be involved in cellular signaling pathways. researchgate.netnih.gov One of its proposed functions is acting as a phosphate donor in protein phosphorylation. researchgate.netresearchgate.net Studies have shown that ThTP can phosphorylate proteins in animal tissues, suggesting it may be part of an uncharacterized signaling cascade. researchgate.netnih.gov ThTP has also been implicated in activating high-conductance anion channels, although its exact role in nerve excitability remains to be fully confirmed. researchgate.netnih.gov
Adenosine Thiamin Triphosphate and Thiaminylated Adenosine Triphosphate
Adenosine thiamin triphosphate (AThTP), also referred to as thiaminylated adenosine triphosphate, is another naturally occurring thiamin derivative. nih.govwikipedia.org It was first discovered in Escherichia coli, where it can constitute up to 15-20% of the total thiamin during carbon starvation. wikipedia.orgchemeurope.com AThTP is also found in smaller quantities in eukaryotes, including yeast, plants, and animal tissues like the muscle, heart, brain, and liver. nih.govwikipedia.orgnih.gov
In E. coli, AThTP is synthesized from TPP and either ATP or ADP, a reaction catalyzed by thiamine diphosphate (B83284) adenylyl transferase. wikipedia.orgchemeurope.com The structure of AThTP is similar to NAD+. wikipedia.orgnih.gov Although its definitive function is not yet known, research has shown that AThTP can act as an inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). wikipedia.orgnih.gov The discovery of AThTP and the related compound adenosine thiamin diphosphate (AThDP) highlights the complexity of thiamin biochemistry beyond the coenzymatic function of TPP. nih.govcloud-clone.com
| Derivative | Synthesis | Proposed Function(s) | Source(s) |
| Thiamin Triphosphate (ThTP) | Cytosolic adenylate kinase 1; Mitochondrial F₀F₁-ATP synthase | Phosphate donor for protein phosphorylation; Activation of anion channels; Role in cellular energetics | researchgate.netnih.govresearchgate.net |
| Adenosine Thiamin Triphosphate (AThTP) | Thiamine diphosphate adenylyl transferase (from TPP and ATP/ADP) | Inhibition of poly(ADP-ribose) polymerase-1 (PARP-1) | wikipedia.orgchemeurope.comnih.gov |
Research Methodologies and Advanced Techniques for Thiamin Pyrophosphate Studies
Spectroscopic and Calorimetric Approaches
Spectroscopic and calorimetric techniques are fundamental to understanding the quantitative aspects of TPP in biological samples and the thermodynamics of its molecular interactions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of thiamin and its phosphate (B84403) esters, including TPP, in biological matrices such as whole blood. umin.jpnih.gov The method typically involves the derivatization of thiamin compounds into fluorescent thiochrome (B1210408) derivatives, which allows for highly sensitive detection. nih.govscispace.com
A common approach utilizes a reversed-phase HPLC column with gradient or isocratic elution. nih.govscispace.com For instance, one method employs a simple mobile phase and gradient elution on a reversed-phase column, allowing for the separation and measurement of free thiamin and its phosphate esters within 5.5 minutes. nih.gov Another established method uses a polyamino-filled HPLC column with isocratic elution to achieve separation. umin.jp The use of fluorescence detection, with excitation and emission wavelengths typically around 375 nm and 430-435 nm respectively, provides the necessary sensitivity for biological samples. umin.jpscispace.com
Validation of HPLC methods is critical and includes assessing linearity, limit of quantification, precision, and accuracy. nih.govnih.gov Methods have been shown to be linear up to 4000 nmol/L with a lower limit of quantification as low as 3 nmol/L. nih.gov To enhance accuracy and account for variability, an internal standard such as pyrithiamine (B133093) may be incorporated into the measurement protocol. nih.gov These robust HPLC methods are essential for assessing vitamin B1 status by directly measuring TPP, the primary biologically active form, which constitutes approximately 90% of the total thiamin content in whole blood. nih.gov
Table 1: Comparison of HPLC Methodologies for Thiamin Pyrophosphate Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Principle | Pre-column derivatization to thiochromes, reversed-phase HPLC with gradient elution, fluorescence detection. nih.gov | Ion-pair reversed-phase HPLC with gradient elution, fluorescence detection. nih.gov | Separation on a polyamino-filled column with isocratic elution, fluorescence detection. umin.jp |
| Sample Type | Whole blood. nih.gov | Cell culture models, media. nih.gov | Whole blood. umin.jp |
| Column | Reversed-phase C18. nih.gov | Phenomenex Kinetex EVO C18. nih.gov | Asahipack, NH2P-50 4E. umin.jp |
| Analysis Time | ~5.5 minutes. nih.gov | 13 minutes. nih.gov | Not specified. |
| Detection | Fluorescence. nih.gov | Fluorescence. nih.gov | Fluorescence. umin.jp |
| Linear Range | Up to 4000 nmol/L. nih.gov | 1.0 - 4000 nM. nih.gov | Not specified. |
| Limit of Quantification | 3 nmol/L. nih.gov | 1.0 nM. nih.gov | Not specified. |
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. springernature.comnih.gov This method is employed to characterize the binding of TPP to macromolecules like proteins and riboswitches. nih.gov ITC allows for the simultaneous determination of the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. springernature.comnih.gov
The study of the TPP riboswitch interaction with TPP provides a clear example of the utility of ITC. nih.gov Calorimetric analysis has revealed that TPP binding is an enthalpically driven process and is highly dependent on the concentration of magnesium ions (Mg2+). nih.gov As the Mg2+ concentration increases, the binding affinity for TPP strengthens, with the dissociation constant decreasing significantly. nih.gov This suggests that the divalent cations help to pre-organize the RNA structure for optimal binding. nih.gov ITC is sensitive enough to detect the effects of subtle mutations distant from the binding site, demonstrating how allosteric changes can impact ligand binding. nih.gov
Table 2: Thermodynamic Parameters of TPP Binding to a Riboswitch Determined by ITC
| Parameter | Value at 0.5 mM Mg2+ | Value at 2.5 mM Mg2+ | Interpretation |
|---|---|---|---|
| Dissociation Constant (Kd) | ~200 nM. nih.gov | ~9 nM. nih.gov | Higher Mg2+ concentration leads to tighter binding. |
| Binding Enthalpy (ΔH) | Favorable (exothermic). nih.gov | The binding process is driven by favorable enthalpic contributions. | |
| Binding Entropy (ΔS) | Unfavorable, but becomes less so at higher Mg2+. nih.gov | Suggests an ordering of the system upon binding, which is partially offset by Mg2+-induced pre-organization. |
Enzymatic Assays and Kinetics
Enzymatic assays are crucial for quantifying the functional activity of TPP and for studying the mechanisms of enzymes that depend on this cofactor.
A functional method for quantifying TPP is through apoenzyme recombination assays. This technique relies on the principle that a TPP-dependent enzyme, rendered inactive by the removal of its cofactor (the apoenzyme), can have its activity restored by the addition of TPP. nih.gov The rate of the reconstituted holoenzyme's catalytic activity is proportional to the concentration of TPP added, allowing for its quantification. nih.gov
For example, the activity of pyruvate (B1213749) decarboxylase (PDC) can be measured by adding TPP to the apo-PDC enzyme. nih.gov The reconstitution of the holoenzyme is performed by incubating the apoenzyme with the TPP-containing sample. The subsequent enzymatic activity, often measured by monitoring the oxidation of NADH through a coupled reaction, serves as a direct measure of the TPP concentration in the sample. nih.gov
The study of TPP-dependent enzymes often involves the use of TPP analogues as competitive inhibitors to probe the enzyme's active site and mechanism. nih.govrsc.orgacs.org These studies are critical for understanding the role of TPP in various metabolic pathways and for the development of potential therapeutic agents. rsc.orgrsc.org
Inhibition assays are designed to measure the reduction in an enzyme's catalytic activity in the presence of an inhibitor. For instance, the inhibitory activity of novel compounds against porcine pyruvate dehydrogenase (PDH) E1 can be assayed by monitoring the reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP). nih.gov The reaction mixture typically contains the enzyme, TPP, the indicator dye, and varying concentrations of the inhibitor. nih.gov The reaction is initiated by the addition of the substrate, such as pyruvate. From these assays, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Researchers have developed a variety of TPP analogues, such as those with a modified pyrimidine (B1678525) ring or a triazole ring in place of the thiazolium ring, to act as potent and sometimes broad-spectrum inhibitors of TPP-dependent enzymes. nih.govrsc.orgacs.org
Table 3: Examples of TPP-Dependent Enzymes Used in Inhibition Studies
| Enzyme | Organism Source | Significance |
|---|---|---|
| Pyruvate Dehydrogenase (PDH) E1 | Porcine, Escherichia coli. nih.govrsc.org | A key enzyme in central carbon metabolism, linking glycolysis to the citric acid cycle. rsc.org |
| Pyruvate Decarboxylase (PDC) | Saccharomyces cerevisiae. nih.govacs.org | Important in alcoholic fermentation. |
| Pyruvate Oxidase (PO) | Aerococcus viridans. nih.govacs.org | Involved in the conversion of pyruvate to acetyl phosphate. |
| Oxoglutarate Dehydrogenase (OGDH) E1 | Escherichia coli. nih.govacs.org | A critical enzyme in the citric acid cycle. |
| Acetylcholinesterase (AChE) | Not specified. mdpi.comresearchgate.net | Studied for non-competitive inhibition by TPP, relevant in neurodegenerative disease research. mdpi.comresearchgate.net |
Structural Determination Techniques
Elucidating the three-dimensional structure of TPP in complex with its target enzymes or riboswitches is paramount for a mechanistic understanding of its function. X-ray crystallography is the primary technique used for this purpose. nih.govnih.govosti.govnih.gov
By determining the crystal structure of TPP-dependent enzymes, researchers can visualize the precise interactions between the cofactor and the amino acid residues in the active site. nih.govosti.gov These structures reveal how the enzyme binds and orients TPP for catalysis. For example, the crystal structure of human pyruvate dehydrogenase provided a model for the concerted motion of its heterodimers, a "shuttle-like" motion that is likely common to the family of TPP-dependent enzymes. nih.gov
Similarly, the crystal structure of a TPP-sensing riboswitch revealed a complex folded RNA architecture. nih.gov The structure showed one subdomain forming a pocket for the pyrimidine moiety of TPP, while another pocket utilizes divalent metal ions to coordinate the pyrophosphate group. nih.gov These structural insights are crucial for understanding gene regulation by riboswitches and for rational drug design efforts targeting these RNA elements. nih.gov High-resolution X-ray structures have been instrumental in advancing the understanding of the catalytic mechanisms of TPP-dependent enzymes, including the role of the 4'-aminopyrimidine part of the coenzyme in catalysis. nih.gov
Computational and In Silico Methodologies
Computational approaches have become indispensable for studying the dynamic nature of TPP-protein and TPP-riboswitch interactions, complementing experimental data with detailed energetic and conformational analyses.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between TPP and its biological targets. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This technique has been employed to study the binding of TPP analogs to TPP-dependent enzymes, aiding in the design of novel inhibitors. nih.gov
MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and fluctuations of TPP-enzyme and TPP-riboswitch complexes over time. These simulations have been instrumental in understanding the flexibility of the TPP riboswitch and the mechanism of ligand-induced conformational switching. mdpi.comnih.gov Explicit solvent MD simulations, often using force fields like AMBER or CHARMM, have been used to investigate the hydrogen bond networks and the role of magnesium ions in stabilizing the TPP-riboswitch complex. nih.gov Studies on fungal TPP riboswitches have utilized MD simulations to investigate their structure, dynamics, and interaction with TPP. researchgate.net
The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular computational technique for estimating the binding free energy of a ligand to its receptor. nih.gov This approach combines molecular mechanics energy calculations with a continuum solvation model to provide a more accurate prediction of binding affinity than simple docking scores.
The identification of new TPP riboswitches in genomic and transcriptomic data relies heavily on specialized bioinformatics software and comparative genomics approaches. Several software tools have been developed to detect riboswitch candidates based on sequence and structural conservation. These tools often employ covariance models (CMs), which are statistical models of RNA secondary structure, to search for conserved RNA motifs. researchgate.net
Software such as RiboSW, RibEx, and Riboswitch Scanner have been utilized to identify putative TPP riboswitches in various organisms, including the oil palm Elaeis guineensis. researchgate.net These programs typically search for the conserved aptamer domain of the TPP riboswitch. The Rfam database, a collection of RNA families, contains a CM for the TPP riboswitch (RF00059) that is widely used for homology-based searches.
Predicting the secondary structure of a TPP riboswitch is a crucial step in understanding its function. Various computational tools are available for this purpose, with many relying on thermodynamic parameters to predict the most stable folding conformation. The Mfold web server and RNAfold are commonly used programs that predict RNA secondary structures based on minimizing the free energy of folding. acs.orgnih.gov
These prediction methods have been used to model the characteristic stem-loop structures of TPP riboswitches. nih.govacs.org The accuracy of these predictions can be enhanced by incorporating comparative sequence analysis, where conserved base pairs across multiple homologous sequences provide strong evidence for specific secondary structural elements.
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are essential for validating the function of TPP riboswitches and for studying TPP metabolism in vivo. These methods allow for the manipulation of genes and the analysis of gene expression in response to changes in TPP levels.
Reporter gene assays are a common method for studying the in vivo function of riboswitches. In these assays, the riboswitch sequence is fused to a reporter gene, such as β-galactosidase (lacZ) or green fluorescent protein (gfp), whose expression can be easily measured. nih.govasm.org By monitoring the expression of the reporter gene in the presence and absence of TPP or its analogs, researchers can determine the regulatory activity of the riboswitch. nih.gov
In vitro transcription assays are used to study the mechanism of TPP riboswitch-mediated transcription termination. mdpi.com These experiments allow researchers to observe the effect of TPP on the ability of RNA polymerase to transcribe through the riboswitch region. Coupled in vitro transcription-translation systems provide a platform to simultaneously assess the impact of TPP on both mRNA synthesis and protein production. researchgate.net
Site-directed mutagenesis is a powerful technique for probing the functional importance of specific nucleotides within a TPP riboswitch. nih.gov By systematically changing individual bases, researchers can identify key residues involved in TPP binding and conformational switching. Metabolic engineering approaches, involving the overexpression or knockout of genes involved in TPP biosynthesis, provide insights into the regulation of the pathway and the physiological consequences of altered TPP levels. nih.gov
Gene Expression Analysis (e.g., Reverse Transcription Polymerase Chain Reaction, Northern Blot)
Gene expression analysis is fundamental to understanding how organisms control the biosynthesis of thiamin and its active form, TPP. Techniques like Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative PCR (qPCR) are highly sensitive methods used to detect and quantify specific RNA transcripts from small samples. bac-lac.gc.caatu.ie These methods have been instrumental in studying the regulation of thiamin biosynthesis genes, such as ThiC.
In one study, qPCR was used to analyze the expression of the ThiC gene in oil palm seedlings after the application of exogenous thiamin. nih.govnih.gov The hypothesis was that an excess of thiamin would lead to an increase in cellular TPP, which would then bind to a TPP riboswitch in the ThiC mRNA and down-regulate its expression. nih.gov The results confirmed this hypothesis, showing a significant decrease in ThiC gene expression, which correlated with an increase in thiamin and its derivatives as measured by HPLC. nih.gov This demonstrates the utility of qPCR in validating the functionality of regulatory elements like riboswitches in the thiamin biosynthesis pathway. nih.govnih.gov
Table 1: Effect of Exogenous Thiamin on ThiC Gene Expression in Oil Palm
| Treatment Condition | Observed Change in ThiC Gene Expression | Implication |
|---|
Site-Directed Mutagenesis for Structure-Function Elucidation
Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene. This results in modifications to the amino acid sequence of the corresponding protein, allowing researchers to probe the function of individual amino acids, particularly those in the active site of enzymes. This method is crucial for understanding the structure-activity relationships of TPP-dependent enzymes. nih.gov
For example, research on a homolog of the TPP-dependent enzyme YerE from Pseudomonas protegens utilized this approach. nih.gov By crystallizing the enzyme and determining its three-dimensional structure, researchers could identify key amino acids in the active site. This structural information then guided site-directed mutagenesis studies to investigate how specific residues contribute to substrate binding and catalysis, particularly the enzyme's ability to accept ketones as substrates to produce chiral tertiary alcohols. nih.gov Understanding these relationships is essential for potentially engineering enzymes with novel catalytic properties.
Reporter Gene Studies for Regulatory Element Activity
Reporter gene studies are a common method for investigating the activity of regulatory elements, such as promoters and riboswitches. In the context of this compound, these studies are particularly relevant for understanding the function of TPP riboswitches, which are RNA elements that directly bind TPP to control gene expression. nih.govnih.gov TPP riboswitches are the most widely distributed class of riboswitches, found in all three domains of life. nih.gov
The mechanism involves the binding of TPP to the riboswitch, which is typically located in the non-coding region of an mRNA. nih.gov This binding event induces a conformational change in the RNA structure. nih.gov This structural rearrangement can, for example, sequester the ribosome-binding site (Shine-Dalgarno sequence) within a hairpin loop, thereby inhibiting the initiation of translation. Alternatively, it can cause the formation of a terminator hairpin, leading to premature termination of transcription. nih.gov In the absence of TPP, the riboswitch adopts an alternative conformation that allows gene expression to proceed. nih.gov Reporter gene assays, where the riboswitch is fused to a gene encoding an easily measurable protein (like luciferase or green fluorescent protein), allow for the direct quantification of this TPP-dependent regulatory activity.
Metabolic Engineering Strategies in Plants
Metabolic engineering offers a promising strategy to increase the thiamin content in staple crops, a process known as biofortification, to address malnutrition. dntb.gov.uaoup.com These strategies rely on a detailed understanding of the thiamin biosynthesis pathway and its regulation. nih.gov In plants like Arabidopsis thaliana, thiamin biosynthesis involves the separate formation of pyrimidine and thiazole (B1198619) moieties, which are then coupled to form thiamin monophosphate (TMP). nih.govfrontiersin.org
Studies have examined the effects of overexpressing key biosynthesis genes, either individually or in combination. The primary genes targeted include:
THIC : Encodes HMP-P synthase, involved in the pyrimidine branch. oup.comnih.gov
THI1 : Encodes HET-P synthase, involved in the thiazole branch. oup.comnih.gov
TH1 : Encodes HMP-P kinase/TMP pyrophosphorylase, which couples the two moieties. oup.comnih.gov
By overexpressing these genes, researchers can study the resulting changes in the levels of thiamin, its phosphorylated forms (like TPP), and various biosynthetic intermediates. nih.gov These studies have revealed the importance of balancing the pyrimidine and thiazole branches for efficient thiamin production and have highlighted inefficiencies in endogenous salvage pathways. oup.comnih.gov The knowledge gained serves as a guideline for developing more effective strategies for vitamin B1 biofortification in crops. oup.com
Table 2: Gene Overexpression Strategies for Thiamin Biofortification in Arabidopsis thaliana
| Gene(s) Overexpressed | Branch of Pathway | Purpose |
|---|---|---|
| THIC | Pyrimidine Synthesis | To increase the production of the 4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate (HMP-P) precursor. oup.comnih.gov |
| THI1 | Thiazole Synthesis | To increase the production of the 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P) precursor. oup.comnih.gov |
| TH1 | Moiety Coupling | To enhance the condensation of the pyrimidine and thiazole moieties to form thiamin monophosphate (TMP). oup.comnih.gov |
Systems Biology Approaches
Metabolomics and Transcriptomics
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. When combined with transcriptomics (the study of the complete set of RNA transcripts), it provides a powerful approach to understand the functional impact of thiamin status on cellular metabolism. mdpi.com TPP is a critical cofactor for key enzymes in central metabolic pathways, including glycolysis, the Krebs cycle, and the pentose (B10789219) phosphate pathway. nih.govnih.gov
High-resolution metabolomics has been used to investigate the association between whole blood TPP concentrations and the plasma metabolome in critically ill patients. nih.govnih.gov These metabolome-wide association studies (MWAS) revealed that TPP levels were significantly associated with metabolites in pathways related to energy, carbohydrates, amino acids (branched-chain amino acids, arginine, proline), and lipids. nih.gov Similarly, untargeted metabolomics in patients with Systemic Lupus Erythematosus (SLE) identified thiamine (B1217682) monophosphate (TMP) as a potential biomarker related to treatment outcomes, highlighting the connection between thiamin metabolism and the broader metabolic state in disease. bmj.com
Table 3: Metabolic Pathways Associated with this compound (TPP) Status in Human Studies
| Study Context | Associated Metabolic Pathways | Key Finding |
|---|---|---|
| Critical Illness nih.gov | Pentose phosphate, Fructose and mannose, Branched-chain amino acid, Arginine and proline, Linoleate, Butanoate | TPP concentrations are significantly linked to the metabolism of energy, amino acids, and lipids. |
Quantitative Trait Loci (QTL) Mapping and Genome-Wide Association Studies (GWAS)
Quantitative Trait Loci (QTL) mapping and Genome-Wide Association Studies (GWAS) are two powerful genetic approaches used to identify the genomic regions that influence complex, quantitative traits. nih.govmdpi.com While QTL mapping typically uses a structured population derived from a cross between two parental lines, GWAS explores a wider range of genetic variation in a diverse, unstructured population. nih.govfrontiersin.org
These methods can be applied to dissect the genetic architecture of thiamin and TPP content in organisms, particularly in crop plants where this is a key nutritional trait. By phenotyping a large population for thiamin levels and genotyping them with high-density molecular markers (like SNPs), researchers can perform statistical analyses to find associations between specific genetic markers and the observed variation in the trait. frontiersin.orgfrontiersin.org Identifying the genes within these associated genomic regions can uncover novel regulators of thiamin biosynthesis, transport, or degradation. nih.gov While specific large-scale GWAS or QTL studies for this compound are not extensively detailed in the provided context, these methodologies represent a key frontier for identifying the genetic factors that control TPP levels, which is essential for breeding more nutritious crops. icar-iirr.orgplos.org
Advanced Research Perspectives and Future Directions in Thiamin Pyrophosphate Research
Elucidating Complex Regulatory Networks and Crosstalk
Current research is expanding our understanding of TPP from a passive metabolic cofactor to an active participant in cellular regulation. Scientists are uncovering the complex networks and signaling pathways that are influenced by TPP, revealing a sophisticated layer of metabolic control.
The TPP riboswitch, a structured non-coding RNA element, is the most widely distributed riboswitch class, found in archaea, bacteria, and eukaryotes like fungi and plants. wikipedia.orgmdpi.comnih.govnih.gov These RNA sensors directly bind TPP to regulate the expression of genes involved in the biosynthesis and transport of thiamin. wikipedia.orgresearchgate.netasm.org This regulation occurs through various mechanisms, including the modulation of transcription, translation, and mRNA splicing. wikipedia.orgnih.govribocentre.orgoup.com
Advanced research is demonstrating that the influence of TPP riboswitches extends far beyond simple feedback inhibition of thiamin-related genes. Their activity is deeply integrated with the global physiological state of the cell. For instance, in fungi, TPP riboswitches are widespread and regulate a variety of genes, including those for sugar transporters, indicating a link between vitamin metabolism and carbohydrate utilization. nih.gov In bacteria, TPP riboswitches control genes essential for central metabolism, linking cofactor availability directly to the cell's energy status. asm.org The presence of multiple TPP riboswitches within a single organism, as seen in some fungi, suggests the existence of a more complex regulatory network than previously understood. nih.gov In eukaryotes, TPP riboswitches can control gene expression by regulating alternative splicing, sometimes involving long-distance RNA base-pairing interactions, adding another layer of complexity to its integration with cellular processes. oup.com
| Organism Type | Regulated Process | Mechanism | Implication for Global Physiology |
| Bacteria | Thiamin biosynthesis & transport | Transcription termination, Translation inhibition | Links TPP levels to central metabolism and nutrient availability. asm.orgmdpi.com |
| Fungi | Thiamin & Sugar Transport | Alternative Splicing | Connects coenzyme homeostasis with carbohydrate metabolism. nih.govnih.gov |
| Plants | Thiamin Biosynthesis | Alternative Splicing, 3' end processing | Integrates vitamin synthesis with developmental and metabolic pathways. nih.govribocentre.org |
Beyond its function in riboswitch-mediated gene regulation, TPP is implicated in broader signaling cascades. As a required cofactor for key enzymes in carbohydrate and amino acid metabolism, such as pyruvate (B1213749) dehydrogenase and transketolase, its availability directly impacts major metabolic hubs like the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle. nih.govoregonstate.edunih.gov Fluctuations in TPP levels can therefore signal the metabolic state of the cell, influencing pathways that govern cell growth, proliferation, and stress responses.
For example, TPP has been shown to possess antioxidant activity, capable of suppressing the generation of reactive oxygen species (ROS). nih.gov Since ROS act as critical secondary messengers in numerous oncogenic signaling cascades, TPP's role in maintaining redox balance suggests a potential intersection with cellular signaling pathways that control cell fate. nih.gov Further research is focused on elucidating how the cell senses TPP concentrations and transduces this information into specific signaling outputs, potentially uncovering novel regulatory roles for this essential metabolite.
Rational Design of Thiamin Pyrophosphate Analogues and Inhibitors
The essentiality of TPP-dependent pathways in both eukaryotes and prokaryotes, coupled with the discovery of TPP riboswitches primarily in bacteria and fungi, has spurred the development of synthetic analogues and inhibitors. mdpi.com These molecules serve as powerful tools to probe biological function and as starting points for new therapeutics.
To study the function of the diverse family of TPP-dependent enzymes, researchers are designing selective chemical probes. A common strategy involves creating thiamin/TPP analogues where the positively charged thiazolium ring is replaced with a neutral aromatic ring. cam.ac.ukresearchgate.netresearchgate.netrsc.org These analogues act as potent competitive inhibitors. researchgate.netrsc.org
Recent innovations include the synthesis of open-chain thiamine (B1217682) analogues, which are easier to synthesize and show potent inhibition of enzymes like the pyruvate dehydrogenase (PDH) E1 subunit. rsc.orgrsc.org Another powerful tool is the development of activity-based probes (ABPs), such as alkyl acetylphosphonate (alkylAP) probes for 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a TPP-dependent enzyme that is a promising antimicrobial target. frontiersin.org These probes form a stable adduct with the TPP cofactor in the active site, allowing for the specific detection of active enzyme within a complex cellular environment. frontiersin.org Such probes are invaluable for drug discovery and for understanding how pathogens utilize these enzymes during infection. frontiersin.org
| Probe/Analogue Class | Target Enzyme(s) | Mechanism of Action | Research Application |
| Neutral Ring Analogues (e.g., deazaTPP) | Various TPP-dependent enzymes (PDH, PDC) | Competitive inhibition; mimics catalytic intermediates. nih.gov | Studying enzyme mechanism and structure-activity relationships. cam.ac.ukresearchgate.netnih.gov |
| Open-Chain Analogues | Pyruvate Dehydrogenase (PDH) E1 | Competitive inhibition; flexible structure allows exploration of binding sites. rsc.orgrsc.org | Development of potent and potentially more selective inhibitors. rsc.org |
| Activity-Based Probes (e.g., alkylAP) | 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) | Forms stable covalent adduct with active-site TPP upon photoactivation. frontiersin.org | Detecting active enzyme in complex proteomes; antimicrobial drug discovery. frontiersin.org |
The TPP riboswitch is an attractive target for new antibiotics because it is widespread in pathogenic bacteria but, with the exception of the TPP riboswitch, largely absent in humans. mdpi.commdpi.comresearchgate.net These riboswitches often control genes essential for bacterial survival. researchgate.net Several strategies are being pursued to target these RNA structures.
One approach involves the use of small-molecule TPP analogues that can bind to the riboswitch and improperly regulate gene expression. portlandpress.com The compound pyrithiamine (B133093), for instance, is phosphorylated in the cell to pyrithiamine pyrophosphate (PTPP), which binds to the TPP riboswitch and represses the expression of thiamin biosynthesis genes, leading to antimicrobial effects. mdpi.comportlandpress.com
A more recent and highly specific strategy is the use of antisense oligonucleotides (ASOs). nih.govnih.govacs.org These are designed to bind to the TPP riboswitch's aptamer sequence, forming a double-stranded RNA-DNA hybrid. This hybrid is recognized and cleaved by cellular enzymes like RNase H, leading to the degradation of the target mRNA and inhibition of bacterial growth. researchgate.net This technology has shown promise against pathogens like Listeria monocytogenes and can be engineered for specificity. nih.govacs.org
| Pathogen | TPP Riboswitch Target | Therapeutic Strategy | Reference |
| Listeria monocytogenes | thi-operon mRNA | Antisense Oligonucleotide (ASO) | nih.govacs.org |
| Bacillus subtilis | TPP riboswitch | Pyrithiamine pyrophosphate (PTPP) analogue | mdpi.com |
| Various Human Pathogens | TPP riboswitch | Bioinformatics-guided ASO design | acs.org |
Improving the binding affinity and specificity of ligands for TPP riboswitches is a key goal in developing effective antimicrobials. Structure-activity relationship (SAR) studies, using a range of synthetic TPP analogues, have provided detailed insights into the molecular interactions between the ligand and the RNA. rsc.org
These studies have revealed that the riboswitch is highly selective, recognizing specific hydrogen bonding patterns on the pyrimidine (B1678525) ring and requiring the pyrophosphate group for high-affinity binding. rsc.org Fragment-based ligand discovery is another promising strategy. portlandpress.comnih.gov This involves identifying small molecules (fragments) that bind weakly to different sub-pockets of the riboswitch, such as the pyrimidine-binding site and the pyrophosphate-binding site. These fragments can then be chemically linked together to create a single, high-affinity molecule. nih.gov This approach has demonstrated that covalently linking two weakly binding fragments can substantially increase binding affinity, providing a rational path to developing potent and selective riboswitch ligands. nih.gov
Exploring Novel Functional Roles of this compound and its Derivatives
Beyond its well-established role as a coenzyme in central metabolism, this compound (TPP) and its phosphorylated derivatives, such as thiamin monophosphate (TMP), thiamin triphosphate (ThTP), and adenosine (B11128) thiamin triphosphate (AThTP), are emerging as key players in a variety of cellular processes. Research has begun to uncover non-coenzyme functions for these molecules, particularly in cellular signaling and stress responses.
In various organisms, from bacteria to animals, the levels of thiamin derivatives fluctuate in response to environmental conditions, suggesting roles as metabolic signals. For instance, in Escherichia coli, ThTP accumulates during amino acid starvation, where it may act as a signaling molecule to help the bacteria adapt to nutrient deprivation. Similarly, AThTP, another derivative discovered in E. coli, builds up during carbon starvation and is hypothesized to function as an "alarmone"—a signal molecule for metabolic stress.
In animal cells, ThTP is not only present but has been implicated in protein phosphorylation, although the physiological significance of this role is still under investigation. Evidence also suggests that ThTP may have a specific, non-metabolic role in neurophysiology. While the precise mechanisms are still being unraveled, these findings point to a complex and versatile biochemistry for thiamin that extends far beyond its classical coenzyme functions. The discovery of these non-coenzyme roles opens new avenues for understanding how cells sense and adapt to their metabolic state.
| Thiamin Derivative | Organism/Cell Type | Observed Condition | Proposed Novel Function |
| Thiamin Triphosphate (ThTP) | Escherichia coli | Amino acid starvation | Signaling molecule for nutritional stress adaptation |
| Thiamin Triphosphate (ThTP) | Animal Cells | - | Protein phosphorylation, neurophysiological roles |
| Adenosine Thiamin Triphosphate (AThTP) | Escherichia coli | Carbon starvation | "Alarmone" for energy stress |
Computational Predictions and Experimental Validation in this compound-Related Systems
The study of this compound-dependent enzymes and the development of novel inhibitors have been significantly advanced by the integration of computational modeling and experimental validation. These approaches provide deep insights into enzyme mechanisms, cofactor binding, and the structure-activity relationships (SAR) of potential therapeutic agents.
Computational Approaches: Computational methods are powerful tools for investigating the intricate dynamics of TPP-enzyme interactions at an atomic level.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows researchers to model the enzymatic environment and the electronic rearrangements that occur during catalysis. For example, QM/MM studies on transketolase have helped to define the precise route of TPP activation within the enzyme's active site, challenging previous assumptions about the mechanism. nih.gov
Density Functional Theory (DFT): DFT calculations are used to study the different states of the TPP cofactor within an enzyme's active site. Such studies on enzymes like benzoylformate decarboxylase have revealed how the binding of substrates or inhibitors affects the stability of key catalytic intermediates, such as the TPP ylide. nih.gov
Molecular Docking and Dynamics Simulations: These techniques predict how TPP analogues and inhibitors bind to the active site of enzymes. mdpi.commdpi.com Molecular dynamics simulations further illuminate the stability of these interactions over time, providing a theoretical basis for understanding inhibition mechanisms, as demonstrated in studies of TPP's interaction with acetylcholinesterase. mdpi.com
Experimental Validation and Analogue Development: The insights gained from computational predictions guide the rational design and synthesis of novel TPP analogues. These compounds are crucial for probing enzyme function and serve as potential therapeutic inhibitors. A common strategy involves replacing the positively charged thiazolium ring of TPP with a neutral aromatic ring, such as a triazole, to create potent inhibitors. cam.ac.ukresearchgate.net
The synthesized analogues are then subjected to rigorous experimental validation:
Enzyme Inhibition Assays: Kinetic studies are performed to determine the inhibitory potency (e.g., Kᵢ or IC₅₀ values) of the new compounds against target TPP-dependent enzymes like pyruvate decarboxylase or the pyruvate dehydrogenase (PDH) complex. researchgate.netrsc.org
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the analogues and evaluating their inhibitory activity, researchers can establish clear SARs. This process helps in optimizing the design of more potent and selective inhibitors. cam.ac.uk
Cellular and Organismal Models: The most promising inhibitors are tested in cellular models (e.g., Plasmodium falciparum) or organismal systems to assess their biological activity and to understand their effects on thiamin metabolism pathways. researchgate.netrsc.org
This iterative cycle of computational prediction, chemical synthesis, and experimental validation accelerates the discovery of selective inhibitors for TPP-dependent enzymes, which are valuable tools for both basic research and potential drug development. nih.govmdpi.comrsc.org
| Computational Method | Application in TPP Research | Key Insights |
| QM/MM | Modeling TPP activation in transketolase | Revealed an intermolecular mechanism for TPP activation involving specific amino acid residues. nih.gov |
| DFT | Studying TPP cofactor states in benzoylformate decarboxylase | Showed how substrate binding stabilizes catalytically active states while inhibitor binding destabilizes them. nih.gov |
| Molecular Docking | Predicting binding of TPP analogues to enzymes | Elucidated the binding modes of novel inhibitors and their interactions with active site residues. mdpi.commdpi.com |
Understanding Coenzyme Homeostasis and Metabolic Flexibility
The maintenance of stable intracellular concentrations of this compound is critical for metabolic health. This process, known as coenzyme homeostasis, involves a coordinated system of uptake, synthesis, and transport, and it is essential for an organism's ability to adapt its metabolism to changing energy demands—a concept known as metabolic flexibility.
This compound Homeostasis: The cellular homeostasis of TPP is a multi-step process:
Thiamin Uptake: Eukaryotic cells acquire thiamin from the extracellular environment primarily through two high-affinity transporters, thiamin transporter-1 (THTR1, product of the SLC19A2 gene) and thiamin transporter-2 (THTR2, product of the SLC19A3 gene). researchgate.net
Conversion to TPP: Once inside the cytosol, free thiamin is converted into its active coenzyme form, TPP, by the enzyme thiamin pyrophosphokinase-1 (TPK1), a reaction that requires ATP. researchgate.net
Mitochondrial Transport: A significant portion of cytosolic TPP is transported into the mitochondrial matrix, where it is required by key enzymes of oxidative metabolism like the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. This transport is mediated by the mitochondrial this compound carrier (TPC), a member of the SLC25A protein family. researchgate.netnih.govplos.org
This system is tightly regulated. For example, studies in plants have shown that the expression of thiamin biosynthesis genes can be adjusted in response to alterations in the metabolic pathway, demonstrating the transcriptional flexibility that helps maintain homeostasis. nih.govnih.gov
Metabolic Flexibility: Metabolic flexibility is the capacity of a cell or organism to efficiently switch between different fuel sources, primarily glucose and fatty acids, in response to nutritional state (e.g., fasting vs. fed) or energy demand (e.g., rest vs. exercise). binasss.sa.crmdpi.comyoutube.com this compound is central to this process because TPP-dependent enzymes are gatekeepers for carbohydrate metabolism. The pyruvate dehydrogenase complex, for instance, commits pyruvate derived from glycolysis to the Krebs cycle.
Proper TPP homeostasis ensures that these enzymes are sufficiently supplied with their essential cofactor, allowing for a rapid switch to carbohydrate oxidation when glucose is abundant. youtube.com Conversely, disruptions in thiamin homeostasis can impair this switch, leading to metabolic inflexibility. This condition is associated with an over-reliance on one fuel source and is a hallmark of metabolic disorders. For example, under conditions of thiamin deficiency, the reduced activity of TPP-dependent enzymes can impair glucose metabolism, forcing cells to rely on other energy sources and contributing to oxidative stress. cellmolbiol.org Therefore, understanding the mechanisms that control TPP levels is crucial for comprehending the link between nutrient availability and metabolic health.
| Process | Key Protein(s) | Location | Function |
| Thiamin Uptake | THTR1, THTR2 | Plasma Membrane | Transport of thiamin from extracellular space into the cytosol. researchgate.net |
| TPP Synthesis | Thiamin Pyrophosphokinase-1 (TPK1) | Cytosol | Phosphorylation of thiamin to form TPP. researchgate.net |
| Mitochondrial Import | This compound Carrier (TPC) | Inner Mitochondrial Membrane | Transport of TPP from the cytosol into the mitochondrial matrix. researchgate.netnih.gov |
Q & A
Q. What experimental approaches are used to determine TPP’s role in metabolic pathways?
TPP’s primary biochemical role as a coenzyme in carbohydrate metabolism (e.g., pyruvate decarboxylation) and branched-chain amino acid synthesis can be studied via:
- Enzyme activity assays : Measure transketolase activity in erythrocytes, where TPP dependency is quantified by the "TPP effect" (percentage increase in activity after TPP addition) .
- Isotopic tracing : Use -labeled glucose or pyruvate to track TPP-dependent flux in mitochondrial pathways via mass spectrometry .
- Knockout models : Generate thiC or thiE mutants in bacteria to observe metabolic disruptions (e.g., lactic acidosis) .
Q. How is TPP deficiency modeled in experimental systems, and what biomarkers are validated?
- Dietary restriction : Human studies with controlled thiamin intake (e.g., 500 µg/day) combined with urinary thiamin excretion (<27 µg/g creatinine) and erythrocyte transketolase activity (TPP effect >14.2%) identify subclinical deficiency .
- In vitro models**: Use neuroblastoma cell lines treated with oxythiamine (TPP antagonist) to study neuronal dysfunction linked to Wernicke-Korsakoff syndrome .
- Key biomarkers : Erythrocyte TPP levels, urinary thiamin, and plasma lactate (elevated in deficiency) .
Q. What methods are used to quantify TPP in biological samples?
- HPLC with fluorescence detection : Thiochrome derivatization (oxidation of TPP to fluorescent thiochrome phosphate) enables sensitive quantification in tissues .
- Enzymatic assays : Couple TPP-dependent enzymes (e.g., pyruvate dehydrogenase) with NADH production, measured spectrophotometrically .
Advanced Research Questions
Q. How do prokaryotic and eukaryotic TPP biosynthesis pathways differ mechanistically?
- Prokaryotes (e.g., E. coli) :
- Thiazole and pyrimidine moieties are synthesized separately. The thiazole requires ThiS-thiocarboxylate (sulfur carrier) and ThiH/ThiO (dehydroglycine generation), while the pyrimidine derives from AIR via ThiC-mediated radical SAM chemistry .
- Final coupling by ThiE and phosphorylation by ThiL yields TPP .
- Eukaryotes (e.g., yeast) :
Q. What structural insights explain TPP-dependent enzyme catalysis?
- Crystal structures :
- Thiamin phosphate synthase (ThiE) : The active site orients pyrimidine and thiazole moieties via hydrogen bonding to pyrophosphate, stabilizing carbocation intermediates during coupling .
- HETPP-metal complexes : Zn/Cd bind N1’ of the pyrimidine and pyrophosphate, mimicking catalytic metal roles in decarboxylases .
- Mechanistic studies : TPP’s aminopyrimidine ring tautomerizes to a 4’-iminopyrimidine, enabling electrophilic catalysis in transketolases .
Q. How is TPP biosynthesis regulated at the genetic level?
- THI riboswitch : In Gram-negative bacteria, the 5’ UTR of TPP operons forms a TPP-binding aptamer masking the Shine-Dalgarno sequence, repressing translation. Specificity for TPP over TMP is ~1000-fold .
- Transcriptional attenuation : In Bacillus, TPP binding induces terminator loop formation, halting transcription .
What unresolved questions exist in TPP-dependent enzyme mechanisms?
- Radical SAM chemistry in ThiC : How 5-aminoimidazole ribotide (AIR) is rearranged to HMP-P via a 4’,5’-didehydroadenosyl radical intermediate .
- Membrane-bound transporters : Structural characterization of ABC transporters (e.g., ykoCDEF in B. subtilis) for TPP uptake remains challenging .
- Eukaryotic pyrimidine biosynthesis : The origin of the pyrimidine moiety from histidine and pyridoxal in plants is unclear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
